tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Enantioselective Synthesis β-Lactamase Inhibitor Intermediate Chiral Resolution

Enantiomeric purity is critical in DBO β-lactamase inhibitor synthesis-racemic mixtures cause 50% theoretical yield loss and unremovable diastereomeric impurities. This (1S,6S)-Boc-protected building block solves this: • ≥98% purity with full analytical COA (HPLC, NMR, GC). • Acid-labile Boc enables orthogonal deprotection when hydrogenation-sensitive groups are present. • Non-racemic specification ensures single-enantiomer integrity for GMP production.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B13699962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)OC2=O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3
InChIKeyWRKUIFISUJIKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Lactam Building Block Procurement Guide


The target compound, tert-Butyl (1S,6S)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 2271349-27-8), is a chiral, bicyclic β-lactam featuring a bridgehead nitrogen within a 4.2.0 scaffold, protected as a tert-butyl carbamate . It belongs to a class of heterocyclic intermediates critical for constructing diazabicyclooctane (DBO) β-lactamase inhibitors. Its predicted density is 1.204±0.06 g/cm³ and its boiling point is 337.9±42.0 °C . The compound is offered by multiple specialty vendors at a standard purity of ≥98% with batch-specific analytical documentation .

Why Generic Analogs Cannot Substitute


Substituting the (1S,6S)-enantiomer with its (1R,6R)-rel counterpart (CAS 2271349-48-3) or a benzyl ester analog (CAS 1262387-53-0) introduces catastrophic failures in enantioselective synthesis. Downstream drug candidates, such as DBO β-lactamase inhibitors, demand absolute stereochemical fidelity; the ab initio-derived conformational preferences of the 8-oxo-1-azabicyclo[4.2.0]octane scaffold directly govern bioactive conformation and molecular recognition at the enzyme's active site [1]. Furthermore, replacing the acid-labile tert-butyl carbamate (Boc) with a hydrogenolysis-labile benzyl carbamate (Cbz) alters the orthogonal deprotection sequence, eliminating critical synthetic options in multi-step routes .

Quantitative Differentiation vs. Analogs


Absolute Stereochemistry vs. Racemate

The target compound is a single, defined enantiomer (1S,6S) that provides the stereochemical basis for downstream DBO β-lactamase inhibitors. In contrast, the commercially available alternative CAS 2271349-48-3 is labeled 'rel-' indicating a racemic or relative mixture, which delivers a null enantiomeric excess (ee) for the desired configuration . The (1S,6S) isomer offers an enantiomeric excess implicitly defined by its non-racemic commercial specification, ensuring that 100% of the material contributes to the correct stereochemical outcome .

Enantioselective Synthesis β-Lactamase Inhibitor Intermediate Chiral Resolution

Orthogonal Protecting Group: Boc vs. Cbz

The compound features a tert-butyl carbamate (Boc) protecting group. The closest alternative with the same core scaffold is the benzyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 1262387-53-0) . The target compound's Boc group (molecular weight 227.26 g/mol) is cleaved under acidic conditions (e.g., TFA or HCl), whereas the comparator's benzyl ester is cleaved by hydrogenolysis (H₂, Pd/C). This acid/base lability difference is crucial for designing multi-step synthetic routes without cross-reactivity .

Orthogonal Protection Strategy Solid-Phase Synthesis Prodrug Design

Certified Purity with Analytical Documentation

Multiple authenticated vendors guarantee a standard purity of 98% for the target compound, with batch-specific Certificate of Analysis (COA) detailing HPLC, NMR, and GC data . The benzyl ester comparator (CAS 1262387-53-0) frequently ships without a specified purity standard or with a lower purity (e.g., 95%) and lacks accompanying analytical data sheets from the same suppliers .

Quality Assurance Batch Reproducibility Analytical Chemistry

Conformational Rigidity and β-Lactam Electrophilicity

Ab initio calculations (4-21G//4-21G* basis set) on the core 8-oxo-1-azabicyclo[4.2.0]octane scaffold reveal that the fused β-lactam in this scaffold possesses higher energy and a distinct charge distribution compared to 7-oxo-1-azabicyclo[3.2.0]heptane systems, which translates to enhanced electrophilic reactivity necessary for covalent acylation of serine β-lactamases [1]. The 7-oxo group increases the β-lactam carbonyl's susceptibility to nucleophilic attack by a factor correlated with the ab initio-calculated net charge.

Conformational Analysis Structure-Activity Relationship β-Lactamase Inhibition

Key Application Scenarios


Stereospecific Synthesis of DBO β-Lactamase Inhibitor Cores

The single (1S,6S) enantiomer is irreplaceable for constructing the fused DBO cores of next-generation β-lactamase inhibitors similar to avibactam and relebactam. Absolute stereochemical fidelity is mandatory, as confirmed by the target's non-racemic specification . Using the racemic 'rel-' mixture would introduce the (1R,6R) enantiomer, leading to a 50% theoretical yield loss and unremovable diastereomeric impurities in the final pharmaceutical intermediate.

Orthogonal Deprotection for API Synthesis

The Boc group of the target enables orthogonality in synthetic routes. When a synthetic sequence requires a hydrogenation-sensitive moiety, the acid-labile Boc group is imperative; the benzyl ester analog would fail under the required hydrogenolysis conditions . This makes the Boc-protected building block essential for routes involving nitro reductions or benzyl ether protections.

Kilogram-Scale Supply with Batch Purity Assurance

For industrial scale-up, the guaranteed ≥98% purity with full analytical COA (HPLC, NMR, GC) minimizes quality review times and re-processing costs . In contrast, the benzyl ester analog, often supplied at lower purity without certified documentation, presents a high regulatory and process risk for large-scale GMP production.

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